

Application Notes and Protocols: 1,3,5-Triethylbenzene in Supramolecular Chemistry

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Compound of Interest

Compound Name: 1,3,5-Triethylbenzene

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This document provides a detailed overview of the application of **1,3,5-triethylbenzene** as a foundational scaffold in supramolecular chemistry. It includes quantitative data on host-guest interactions, detailed experimental protocols for the synthesis of key building blocks and a representative tripodal receptor, and methods for characterizing supramolecular complexes.

Introduction

1,3,5-Triethylbenzene is a versatile and readily accessible scaffold in supramolecular chemistry, primarily utilized for the construction of tripodal host molecules.^{[1][2][3][4][5][6]} Its utility stems from the "steric-gearing" effect of the three ethyl groups, which encourages substituents at the 2, 4, and 6 positions to orient on the same face of the benzene ring.^[6] This preorganization of binding sites significantly enhances the affinity and selectivity of the resulting host molecules for various guest species.^{[2][6]} While direct applications in drug delivery are still emerging, the principles of molecular recognition established with this scaffold are fundamental to the rational design of more complex systems for therapeutic and diagnostic purposes.^[4]

Data Presentation: Host-Guest Binding Affinities

The preorganizing effect of the **1,3,5-triethylbenzene** scaffold leads to enhanced binding affinities compared to more flexible or unsubstituted analogues. The following table summarizes association constants (K_a) and the difference in the Gibbs free energy of binding

($\Delta\Delta G$) for various host-guest systems, highlighting the energetic advantage of using substituted scaffolds.

Host Scaffold	Guest	Association Constant (K_a) [M^{-1}]	$\Delta\Delta G$ (kcal/mol) vs. Unsubstituted	Reference
1,3,5-Triethylbenzene-based Guanidinium	Dicarboxylate	1.2×10^4	-1.1	[2]
1,3,5-Trimethylbenzene-based Guanidinium	Dicarboxylate	7.0×10^3	-0.8	[2]
Unsubstituted Benzene-based Guanidinium	Dicarboxylate	1.0×10^3	0	[2]
1,3,5-Triethylbenzene-based Urea	Carboxylate	5.5×10^2	-0.9	[2]
1,3,5-Trimethylbenzene-based Urea	Carboxylate	3.0×10^2	-0.6	[2]
Unsubstituted Benzene-based Urea	Carboxylate	8.0×10^1	0	[2]

Experimental Protocols

The following protocols describe the synthesis of key intermediates and a general method for constructing a tripodal receptor.

This versatile intermediate is the primary starting material for a wide range of tripodal hosts.

Materials:

- **1,3,5-Triethylbenzene**
- Paraformaldehyde
- 33% Hydrogen bromide in acetic acid
- Dichloromethane
- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate
- Hexanes

Procedure:

- To a solution of **1,3,5-triethylbenzene** (1 equivalent) in acetic acid, add paraformaldehyde (3.5 equivalents).
- Slowly add 33% HBr in acetic acid (6 equivalents) to the stirring mixture.
- Heat the reaction mixture to 80 °C and stir for 24 hours.
- After cooling to room temperature, pour the mixture into ice water.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from hexanes to yield 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene as a white solid.

This key building block allows for the introduction of a variety of recognition motifs.

Materials:

- 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene
- Sodium azide
- Dimethylformamide (DMF)
- Triphenylphosphine
- Tetrahydrofuran (THF)
- Water
- 1 M Hydrochloric acid
- 1 M Sodium hydroxide
- Dichloromethane

Procedure:

- Azide Formation: Dissolve 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene (1 equivalent) in DMF and add sodium azide (3.3 equivalents). Stir the mixture at room temperature for 12 hours. Pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to yield 1,3,5-tris(azidomethyl)-2,4,6-triethylbenzene.
- Staudinger Reduction: Dissolve the tris(azide) (1 equivalent) in THF. Add triphenylphosphine (3.3 equivalents) and stir for 2 hours. Add water (10 equivalents) and stir for an additional 12 hours.
- Remove the THF under reduced pressure. Add 1 M HCl to the residue and wash with dichloromethane to remove triphenylphosphine oxide.
- Basify the aqueous layer with 1 M NaOH until pH > 12.
- Extract the product with dichloromethane (3 x 50 mL).

- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene.

This protocol provides a general method for attaching recognition units to the triamine scaffold and characterizing the binding properties of the resulting host.

Materials:

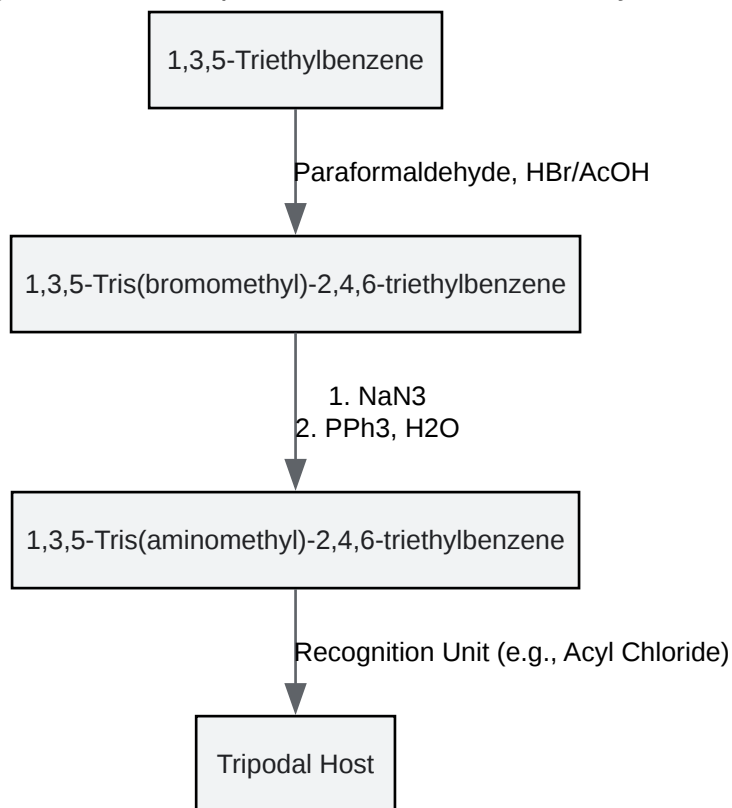
- 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene
- Carboxylic acid or acyl chloride of the desired recognition unit (e.g., a pyridine derivative for metal coordination or a urea-containing moiety for anion binding)
- Coupling agent (e.g., EDCI/HOBt) or base (e.g., triethylamine)
- Appropriate deuterated solvent for NMR (e.g., CDCl₃, DMSO-d₆)
- Guest molecule

Procedure:

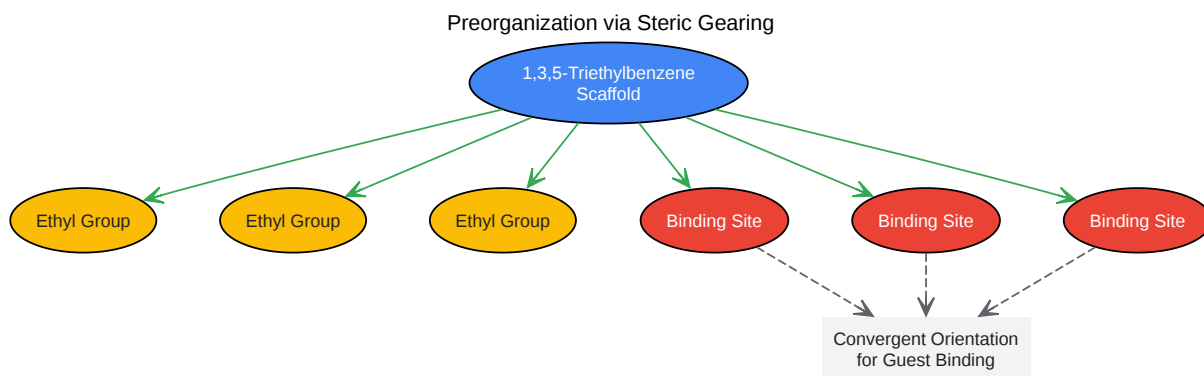
- Host Synthesis: To a solution of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene (1 equivalent) and the carboxylic acid (3.3 equivalents) in a suitable solvent (e.g., DMF), add the coupling agents (EDCI and HOBt, 3.3 equivalents each). Stir at room temperature for 24 hours. Work up the reaction by extraction and purify by column chromatography.
- Host-Guest Binding Study (NMR Titration):^{[1][7][8][9]} a. Prepare a stock solution of the host at a known concentration in a suitable deuterated solvent. b. Prepare a stock solution of the guest at a concentration approximately 10-20 times that of the host solution. c. Record a ¹H NMR spectrum of the host solution alone. d. Add small aliquots of the guest stock solution to the host solution. After each addition, thoroughly mix and record a ¹H NMR spectrum. e. Monitor the chemical shift changes of specific protons on the host molecule that are sensitive to guest binding. f. Plot the change in chemical shift ($\Delta\delta$) as a function of the guest concentration. g. Fit the resulting binding isotherm to a 1:1 binding model using non-linear regression analysis to determine the association constant (K_a).

Mandatory Visualizations

Synthesis of a Tripodal Host from 1,3,5-Triethylbenzene

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Caption: Synthetic pathway to tripodal hosts using a **1,3,5-triethylbenzene** scaffold.

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Caption: Steric gearing of ethyl groups directs binding sites into a convergent arrangement.

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